molecular formula C20H23N2OS+ B11221255 3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11221255
M. Wt: 339.5 g/mol
InChI Key: MFAZBGBSJNSDCL-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex heterocyclic compound containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves a multi-step process. One common method includes the reaction of thiourea with alkyl propiolates, aldehydes, and isocyanides under catalyst-free conditions . The reaction proceeds through a domino approach, forming the imidazo[2,1-b][1,3]thiazine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or thiols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or act as an antagonist to certain receptors, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-ethylphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific substitution pattern and the presence of both hydroxyl and ethyl groups

Properties

Molecular Formula

C20H23N2OS+

Molecular Weight

339.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H23N2OS/c1-2-16-9-11-17(12-10-16)20(23)15-21(18-7-4-3-5-8-18)19-22(20)13-6-14-24-19/h3-5,7-12,23H,2,6,13-15H2,1H3/q+1

InChI Key

MFAZBGBSJNSDCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O

Origin of Product

United States

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